molecular formula C15H14FNO2 B4436136 N-(4-fluorophenyl)-4-methoxy-3-methylbenzamide

N-(4-fluorophenyl)-4-methoxy-3-methylbenzamide

Cat. No. B4436136
M. Wt: 259.27 g/mol
InChI Key: KBPWUCKNGAKTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-methoxy-3-methylbenzamide, also known as fluoro-methoxyphenylacetamide (FMPA), is a chemical compound that has gained interest in scientific research due to its potential use as a pharmacological tool. The compound is a derivative of the widely used painkiller, acetaminophen, and has been shown to have unique properties that make it useful for studying pain pathways in the body.

Mechanism of Action

The mechanism of action of FMPA involves its ability to modulate the activity of the TRPA1 ion channel. This ion channel is involved in pain sensation and is activated by various stimuli, including cold temperature, mechanical pressure, and certain chemicals. FMPA has been shown to inhibit the activity of TRPA1, thereby reducing pain sensation.
Biochemical and Physiological Effects:
FMPA has been shown to have analgesic properties in animal models of pain. It has also been shown to modulate the activity of the endocannabinoid system, which is involved in pain modulation. FMPA has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using FMPA in lab experiments is its unique pharmacological properties, which make it useful for studying pain pathways in the body. FMPA has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using FMPA is its limited availability and high cost.

Future Directions

There are several future directions for research involving FMPA. One area of research could focus on developing more efficient synthesis methods for FMPA to increase its availability and reduce its cost. Another area of research could focus on developing analogs of FMPA with improved pharmacological properties. Additionally, FMPA could be used in combination with other pharmacological tools to study pain pathways in the body.

Scientific Research Applications

FMPA has been used in scientific research as a pharmacological tool to study pain pathways in the body. It has been shown to have analgesic properties and can modulate the activity of the TRPA1 ion channel, which is involved in pain sensation. FMPA has also been used to study the role of the endocannabinoid system in pain modulation.

properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-9-11(3-8-14(10)19-2)15(18)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPWUCKNGAKTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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